molecular formula C14H19F3N4O B6447826 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2640895-55-0

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6447826
CAS No.: 2640895-55-0
M. Wt: 316.32 g/mol
InChI Key: RSBHNELXAJLSHO-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the construction of the pyrrolidine and oxane rings. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving appropriate precursors. The oxane ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrrolidine-oxane intermediate with a trifluoromethyl-substituted pyrimidine derivative under conditions that promote amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidine ring to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the trifluoromethyl group.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyrrolidine and pyrimidine derivatives.

    Medicine: Due to its unique structure, it may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may interact with protein active sites, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions. The pyrimidine ring may participate in hydrogen bonding or π-π stacking interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-methylpyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-chloropyrimidin-2-amine: Contains a chlorine substituent instead of a trifluoromethyl group.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-fluoropyrimidin-2-amine: Features a fluorine substituent on the pyrimidine ring.

Uniqueness

The presence of the trifluoromethyl group in N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimid

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c15-14(16,17)12-1-5-18-13(20-12)19-10-2-6-21(9-10)11-3-7-22-8-4-11/h1,5,10-11H,2-4,6-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBHNELXAJLSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=CC(=N2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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